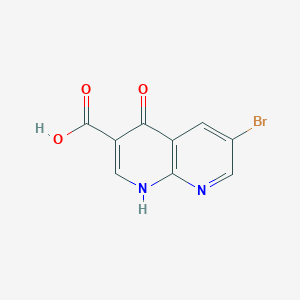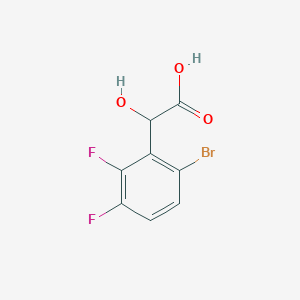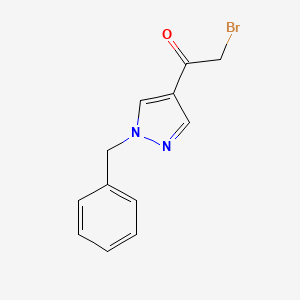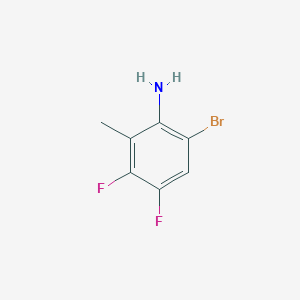
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms and functional groups.
1,6-Naphthyridines: These compounds also have diverse biological activities and are used in various applications.
Uniqueness: 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H5BrN2O3 |
|---|---|
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
6-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-1-5-7(13)6(9(14)15)3-12-8(5)11-2-4/h1-3H,(H,14,15)(H,11,12,13) |
Clé InChI |
QVPUQPUXQGUCKL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C(=O)C(=CN2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)



![Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13687678.png)
![(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)

![[1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)


![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)

